molecular formula C13H17N3O4 B13970441 Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate CAS No. 870998-07-5

Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate

Cat. No.: B13970441
CAS No.: 870998-07-5
M. Wt: 279.29 g/mol
InChI Key: JKAONKYWFIFSDF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through an intramolecular reductive amination of the corresponding aminoketone.

    Nitration of the Benzoate: The nitration of the benzoate can be achieved by treating methyl benzoate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Coupling of the Diazepane and Nitrobenzoate: The final step involves the coupling of the diazepane ring with the nitrobenzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or alcohol derivatives.

    Oxidation: The diazepane ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Amines or alcohols, base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux conditions.

    Oxidation: Hydrogen peroxide, solvent (e.g., acetonitrile), room temperature.

Major Products Formed

    Reduction: Methyl 4-(1,4-diazepan-1-yl)-3-aminobenzoate.

    Substitution: Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzamide or Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzyl alcohol.

    Oxidation: this compound N-oxide.

Scientific Research Applications

Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study the interactions of diazepane-containing compounds with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites on the target molecule. This binding can result in the modulation of the target’s activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1,4-diazepan-1-yl)-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzamide: Similar structure but with an amide group instead of an ester group.

    Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzyl alcohol: Similar structure but with an alcohol group instead of an ester group.

Uniqueness

Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate is unique due to the presence of both a diazepane ring and a nitrobenzoate ester in its structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The nitro group can participate in various redox reactions, while the diazepane ring can interact with biological targets, making this compound versatile for research and industrial applications.

Properties

CAS No.

870998-07-5

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate

InChI

InChI=1S/C13H17N3O4/c1-20-13(17)10-3-4-11(12(9-10)16(18)19)15-7-2-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3

InChI Key

JKAONKYWFIFSDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCNCC2)[N+](=O)[O-]

Origin of Product

United States

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